molecular formula C19H20N2O3 B2758755 phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 941872-68-0

phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2758755
CAS No.: 941872-68-0
M. Wt: 324.38
InChI Key: GXYVUJADNDKESY-UHFFFAOYSA-N
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Description

. Its structure consists of a phenyl group attached to a carbamate moiety, which is further connected to a 3-methyl-4-(2-oxopiperidin-1-yl)phenyl group.

Preparation Methods

The synthesis of phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate involves several steps. One common method includes the reaction of 4-iodoaniline with triethylamine and 5-bromovaleryl chloride in tetrahydrofuran (THF) to form an intermediate product. This intermediate is then reacted with phosphorus pentachloride in chloroform to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has versatile applications in scientific research. It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. In organic synthesis, it serves as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes, thereby modulating biological pathways and exerting its effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate can be compared to similar compounds like Apixaban, which also contains a 2-oxopiperidin-1-yl group Other similar compounds include Phenyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate and various derivatives of pyrazolo[3,4-c]pyridine.

Properties

IUPAC Name

phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-13-15(20-19(23)24-16-7-3-2-4-8-16)10-11-17(14)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYVUJADNDKESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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